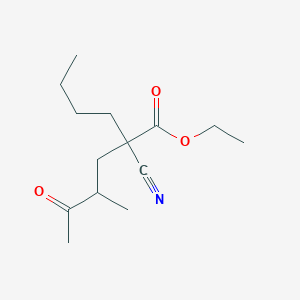
Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate is an organic compound with a complex structure that includes multiple functional groups such as ester, cyano, and ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate typically involves multi-step organic reactions. One common method includes the alkylation of ethyl acetoacetate with butyl bromide, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the formation of the ester group through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, while the ester and ketone groups can participate in electrophilic reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate is unique due to its specific combination of functional groups and its reactivity profile. The presence of both cyano and ester groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
113643-66-6 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate |
InChI |
InChI=1S/C14H23NO3/c1-5-7-8-14(10-15,13(17)18-6-2)9-11(3)12(4)16/h11H,5-9H2,1-4H3 |
InChI Key |
UCTGXDVKSJEMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)C(=O)C)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















